1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile 1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0802041
InChI: InChI=1S/C19H13N3OS/c20-10-13-14(11-21)19-22(15-8-4-5-9-16(15)24-19)17(13)18(23)12-6-2-1-3-7-12/h1-9,13-14,17,19H/t13-,14+,17-,19?/m0/s1
SMILES: C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N
Molecular Formula: C19H13N3OS
Molecular Weight: 331.4 g/mol

1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile

CAS No.:

Cat. No.: VC0802041

Molecular Formula: C19H13N3OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile -

Specification

Molecular Formula C19H13N3OS
Molecular Weight 331.4 g/mol
IUPAC Name (1S,2S,3S)-1-benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile
Standard InChI InChI=1S/C19H13N3OS/c20-10-13-14(11-21)19-22(15-8-4-5-9-16(15)24-19)17(13)18(23)12-6-2-1-3-7-12/h1-9,13-14,17,19H/t13-,14+,17-,19?/m0/s1
Standard InChI Key SFLWOYGIMCMLGY-PROVZXBISA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]([C@H](C3N2C4=CC=CC=C4S3)C#N)C#N
SMILES C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator